Cas no 2167763-15-5 (N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine)
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine Chemical and Physical Properties
Names and Identifiers
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- N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine
- 2167763-15-5
- EN300-1273685
-
- Inchi: 1S/C12H15FN2/c1-15-8-5-10-9-11(3-4-12(10)15)14-7-2-6-13/h3-5,8-9,14H,2,6-7H2,1H3
- InChI Key: AXURJKBSIXGJCQ-UHFFFAOYSA-N
- SMILES: FCCCNC1C=CC2=C(C=CN2C)C=1
Computed Properties
- Exact Mass: 206.12192665g/mol
- Monoisotopic Mass: 206.12192665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17Ų
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273685-1.0g |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1273685-50mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 50mg |
$780.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-100mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 100mg |
$817.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-250mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 250mg |
$855.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-500mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 500mg |
$891.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-1000mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 1000mg |
$928.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-2500mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 2500mg |
$1819.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-5000mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 5000mg |
$2692.0 | 2023-10-02 | ||
| Enamine | EN300-1273685-10000mg |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine |
2167763-15-5 | 10000mg |
$3992.0 | 2023-10-02 |
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine
N-(3-Fluoropropyl)-1-Methyl-1H-Indol-5-Amine: A Comprehensive Overview
The compound with CAS No 2167763-15-5, known as N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and materials science. This compound is characterized by its unique chemical structure, which includes a fluorinated alkyl group attached to an indole ring system. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, making N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine a promising candidate for various applications.
Recent studies have highlighted the potential of N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine in drug discovery, particularly in the development of novel therapeutics targeting neurodegenerative diseases. The fluorinated propyl group enhances the compound's lipophilicity, which is crucial for crossing the blood-brain barrier. This property makes it a valuable lead compound for researchers exploring treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmaceutical applications, N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine has shown promise in materials science. Its indole-based structure contributes to its stability and reactivity, making it a potential candidate for the synthesis of advanced materials such as organic semiconductors and functional polymers. Researchers have demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, exhibiting excellent charge transport properties.
The synthesis of N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine involves a multi-step process that typically begins with the preparation of the indole core. This is followed by functionalization at the 5-position with an amine group and subsequent alkylation with a fluorinated propyl chain. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.
From a structural perspective, N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine exhibits a fascinating balance of aromaticity and substituent effects. The indole ring's electron-withdrawing groups enhance its reactivity in certain chemical transformations, while the fluorinated propyl chain introduces steric and electronic modifications that can be tailored for specific purposes. These features make it a versatile building block in organic synthesis.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic profiles of N-(3-fluoropropyl)-1-methyl-1H-indol-5-amines with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to key protein targets associated with neurological disorders, further underscoring its therapeutic potential.
In conclusion, N-(3-fluoropropyl)-1-methyl-1H-indol-5-amines stands out as a versatile and intriguing compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with cutting-edge research findings, position it as a valuable asset in both academic and industrial settings.
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